molecular formula C13H8ClN3O B13070075 3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B13070075
M. Wt: 257.67 g/mol
InChI Key: FOBWKDPOEQRMKB-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Chloromethyl-1-oxo-1,5-dihydro-benzoimidazo[1,2-a]pyridine-4-carbonitrile

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies of related imidazo[1,2-a]pyridine complexes reveal planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems. For the title compound, the benzoimidazo[1,2-a]pyridine core likely adopts a near-planar conformation, stabilized by conjugation across the fused ring system. The chloromethyl (-CH₂Cl) substituent at position 3 introduces steric perturbations, with C-Cl bond lengths expected to measure approximately 1.78–1.82 Å based on analogous chlorinated heterocycles.

The ketone group at position 1 contributes to molecular polarity, with a C=O bond length of ~1.22 Å, while the nitrile (-CN) group at position 4 exhibits a characteristic C≡N triple bond of ~1.16 Å. Torsional angles between the chloromethyl group and the aromatic plane are predicted to range between 15–25°, minimizing non-bonded interactions while maintaining conjugation with the heterocyclic system.

Table 1: Predicted bond parameters from crystallographic analogs

Bond Type Length (Å) Angle (°)
C-Cl (chloromethyl) 1.79 C-C-Cl: 110.5
C=O (ketone) 1.21 O-C-C: 120.3
C≡N (nitrile) 1.15 N≡C-C: 179.8

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis of structurally related imidazo[1,2-a]pyridines shows distinctive aromatic proton environments. For the target compound:

  • The benzoimidazo ring protons (H-6, H-7, H-8) resonate as doublets between δ 7.8–8.3 ppm due to deshielding by the electron-withdrawing nitrile group.
  • The chloromethyl (-CH₂Cl) group exhibits a characteristic AB quartet at δ 4.5–4.8 ppm (J = 12–14 Hz), split by geminal coupling and anisotropic effects from the aromatic system.
  • The NH proton of the 1,5-dihydro moiety appears as a broad singlet near δ 10.2 ppm, hydrogen-bonded to the ketone oxygen.

¹³C NMR signals include:

  • Nitrile carbon at δ 115–118 ppm
  • Ketone carbonyl at δ 195–198 ppm
  • Aromatic carbons between δ 120–145 ppm, with C-4 (nitrile-bearing carbon) most deshielded.
Infrared (IR) Vibrational Mode Assignments

Key IR absorptions correlate with functional group vibrations:

  • Strong C≡N stretch at 2220–2240 cm⁻¹
  • Ketone C=O stretch at 1680–1700 cm⁻¹
  • Aromatic C=C stretching between 1450–1600 cm⁻¹
  • C-Cl vibration at 680–720 cm⁻¹
  • N-H stretch (1,5-dihydro) as a broad band at 3200–3300 cm⁻¹

Table 2: Characteristic IR vibrational assignments

Functional Group Wavenumber (cm⁻¹) Intensity
C≡N 2235 Strong
C=O 1690 Strong
C-Cl 705 Medium
UV-Vis Absorption Profiles

The extended π-conjugation across the fused ring system produces strong absorption in the 250–320 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹). Substituent effects cause bathochromic shifts:

  • The nitrile group increases λ_max by ~15 nm through electron-withdrawing conjugation
  • The chloromethyl group induces minor hypsochromic shifts (Δλ ≈ -5 nm) due to inductive effects
  • n→π* transitions from the ketone oxygen contribute to a weak absorption band near 280 nm

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations predict:

  • HOMO localized on the benzoimidazo ring and nitrile group (-5.2 eV)
  • LUMO concentrated on the ketone and chloromethyl groups (-1.8 eV)
  • Energy gap of 3.4 eV, indicating moderate chemical reactivity
  • Dihedral angle of 18.7° between chloromethyl and aromatic plane, minimizing steric clash while allowing partial conjugation

Table 3: DFT-calculated molecular orbital energies

Orbital Energy (eV) Localization
HOMO -5.2 Benzoimidazo ring, CN
LUMO -1.8 C=O, CH₂Cl

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

3-(chloromethyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C13H8ClN3O/c14-6-8-5-12(18)17-11-4-2-1-3-10(11)16-13(17)9(8)7-15/h1-5,16H,6H2

InChI Key

FOBWKDPOEQRMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CCl)C#N

Origin of Product

United States

Preparation Methods

Example Procedure 1: Microwave-Assisted Cyclization

  • Combine β-bromo-α,β-unsaturated aldehyde (0.3 mmol), 2-amino-benzimidazole (0.070 g, 0.36 mmol), K₂CO₃ (0.124 g, 0.9 mmol), and DMF (3 mL).
  • Stir at room temperature for 5 minutes.
  • Heat at 110 °C under microwave irradiation for 1 hour.
  • Cool the mixture to room temperature and purify via TLC using a dichloromethane/methanol solvent system.

Example Procedure 2: Condensation with Ethyl Acetoacetate

  • React benzimidazole derivative with ethyl acetoacetate in the presence of ammonium acetate at elevated temperatures.
  • Cyclize the intermediate to form the desired product.
  • Purify using recrystallization or column chromatography.

Data Table: Reaction Yields and Conditions

Method Starting Materials Conditions Yield (%)
Microwave-Assisted Cyclization β-Bromo-unsaturated aldehyde + 2-Aminobenzimidazole Microwave heating at 110 °C Up to 85%
Condensation with Ethyl Acetoacetate Benzimidazole derivative + Ethyl acetoacetate Elevated temperature + Ammonium acetate High yield (>90%)

Chemical Reactions Analysis

Three-Component Reaction

A one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water has been reported as an efficient green chemistry approach . The reaction employs piperidine as a catalyst under ambient conditions, yielding substituted derivatives with yields ranging from 69% to 82% (Table 1).

Substituent (R) Yield (%) Reaction Time (h)
4-Methyl732
3-Methyl722
3-Chloro791
3-Nitro821
4-Chloro811

The mechanism involves nucleophilic attack by the enol form of Meldrum’s acid, followed by cyclization and elimination of acetone, resulting in the fused heterocyclic framework .

Palladium-Catalyzed Cyclization

Palladium-mediated reactions provide alternative pathways. For instance, 3-chloro-4-stannylpyridine and 2-chloro-3-iodopyridine undergo coupling to form benzo furopyridine derivatives, demonstrating the versatility of chloropyridine substrates in annulation reactions .

Condensation and Cyclization

Benzotriazepine derivatives, structurally analogous to the target compound, have been synthesized via condensation of hydrazones with carbonyl reagents, followed by palladium-catalyzed cyclization . This method highlights the adaptability of imidazo-pyridine frameworks in generating complex heterocycles.

Reactivity and Substitution Reactions

The chloromethyl group in 3-Chloromethyl-1-oxo-1,5-dihydro-benzo imidazo[1,2-a]pyridine-4-carbonitrile is highly reactive, enabling nucleophilic substitution (S<sub>N</sub>2) to introduce diverse functional groups. Key reaction pathways include:

Nucleophilic Substitution

The chloromethyl substituent reacts with nucleophiles (e.g., alcohols, amines) under basic or neutral conditions to form substituted derivatives. For example, substitution with hydroxylamine yields imine intermediates, which undergo further cyclization to generate bioactive analogs .

Electrophilic Aromatic Substitution

The pyridine ring in the imidazo[1,2-a]pyridine core is susceptible to electrophilic attack, particularly at the 3-position. This reactivity has been exploited to introduce substituents such as nitro groups, enhancing the compound’s potential as a scaffold for targeted therapies .

Comparison with Structurally Related Compounds

A comparative analysis of 3-Chloromethyl-1-oxo-1,5-dihydro-benzo imidazo[1,2-a]pyridine-4-carbonitrile with similar heterocycles reveals distinct chemical and biological profiles (Table 2).

Compound Structure Features Unique Properties
4-Amino-benzimidazoleAmino group at position 4Antimicrobial activity, drug formulation use
BenzotriazepinesTriazole fused to benzeneAnticancer potential, higher stability
3-Chloro-benzothiazoleChlorine on thiazole ringAntimicrobial activity distinct from imidazo

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 3-chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibit significant antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani at concentrations as low as 50 μg/mL . This suggests potential applications in agricultural fungicides.

Medicinal Chemistry

The compound has shown promise in drug discovery efforts due to its interactions with biological targets. Research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells through various signaling pathways . Additionally, its unique structural features enhance its reactivity and biological activity compared to structurally similar compounds.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced cell cycle arrest and apoptosis in human cancer cell lines.
  • Antifungal Efficacy : In vitro assays revealed that the compound exhibited significant fungicidal activity against common agricultural pathogens.

Mechanism of Action

The mechanism of action of 11-(Chloromethyl)-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

  • Solubility: The chloromethyl group in the target compound increases hydrophobicity compared to amino- or hydroxy-substituted analogues (e.g., compound 4c), which exhibit better aqueous solubility due to polar groups .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in 4c ) show higher melting points (>240°C) compared to alkyl-substituted variants (e.g., 9 , m.p. ~180°C) .
  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, a feature absent in methyl or trifluoromethyl analogues .

Key Research Findings

Substituent Effects: Chloromethyl and nitro groups significantly enhance enzyme inhibitory activity but reduce solubility . Methyl and amino groups improve solubility but may lower target affinity .

Synthetic Efficiency :

  • Multicomponent reactions (e.g., one-pot strategies) achieve higher yields (85%) compared to stepwise syntheses (65–70%) .

Biological Optimization :

  • Hybridization with fluorinated aryl groups (e.g., 10 ) balances lipophilicity and metabolic stability, making such derivatives promising drug candidates .

Biological Activity

3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound has the molecular formula C13H8ClN3OC_{13}H_{8}ClN_{3}O and a molecular weight of 257.68 g/mol. Its structure integrates a benzimidazole framework with a pyridine moiety, featuring a chloromethyl group and a carbonitrile functional group that enhance its reactivity and biological activity .

Biological Activities

Research indicates that compounds within the benzo[4,5]imidazo[1,2-a]pyridine class exhibit significant biological activities. Specifically, this compound has shown potential in various therapeutic areas:

  • Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Analgesic and Anti-inflammatory Effects : Similar compounds in the imidazo[1,2-a]pyridine family have been noted for their analgesic and anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that specific functional groups contribute to its biological efficacy. The presence of the chloromethyl group is particularly significant for enhancing interaction with biological targets .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-Amino-benzimidazoleContains an amino groupKnown for its role in various drug formulations
1-Methyl-benzimidazoleMethyl substitution at nitrogenExhibits different reactivity patterns
2-Chloro-benzothiazoleChlorine substitution on thiazoleDisplays antimicrobial activity distinct from imidazo derivatives

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study : A study evaluated the anticancer potential of various imidazo derivatives, including this compound. The results indicated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited promising inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 3-chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile derivatives?

  • Methodological Answer: Multicomponent reactions (MCRs) are widely employed due to their efficiency. For example, a one-pot reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes yields structurally diverse derivatives. This approach avoids tedious purification, as products often precipitate directly in pure form . Another method involves a three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid under green chemistry protocols, enabling the synthesis of carboxylic acid derivatives .

Q. What spectroscopic techniques are standard for characterizing this compound and its analogs?

  • Methodological Answer: Key techniques include:
  • IR spectroscopy to identify functional groups (e.g., CN stretches at ~2200 cm⁻¹ and NH/OH stretches at 3200–3500 cm⁻¹) .
  • NMR (¹H and ¹³C) for structural elucidation, such as distinguishing aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~110 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of benzo[4,5]imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Systematic screening of catalysts, solvents, and temperatures is critical. For instance, using ethanol as a solvent at 80°C with a catalytic amount of piperidine improved yields to >80% in MCRs . Solvent-free conditions or microwave-assisted synthesis may further enhance efficiency . Kinetic studies (e.g., monitoring by TLC or HPLC) help identify rate-limiting steps .

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer: Minor deviations in C/H/N percentages (e.g., ±0.3%) may arise from residual solvents or hygroscopicity. Solutions include:
  • Recrystallization using ethanol/DMF mixtures to remove impurities .
  • Combustion analysis coupled with X-ray crystallography to validate purity .
  • Alternative techniques like EDS (energy-dispersive X-ray spectroscopy) for halogenated analogs .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Substituent variation: Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the 3-position alters electronic properties and binding affinity. For example, fluorophenyl derivatives showed improved stability in pharmacokinetic studies .
  • Scaffold hybridization: Combining the core structure with known pharmacophores (e.g., carboxylic acids) via Meldrum’s acid-mediated reactions enhances solubility and target interaction .

Q. How can regioselectivity challenges in cyclization reactions be resolved?

  • Methodological Answer:
  • Computational modeling (DFT calculations) predicts favorable transition states for cyclization pathways .
  • Temperature control: Lower temperatures (e.g., 60°C) favor the 1,5-dihydro isomer over competing products .
  • Additives: Using Lewis acids like ZnCl₂ directs regioselectivity by coordinating to nitrile or carbonyl groups .

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